![molecular formula C14H24N4O B5672701 (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5672701.png)
(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves intricate organic reactions, often starting from simpler molecules. For instance, the synthesis of similar pyrazolo and pyridine derivatives can involve multicomponent reactions, one-pot condensation, or cycloaddition reactions under specific conditions, such as microwave irradiation or ultrasound-assisted synthesis in aqueous media (Polo et al., 2017; Nikpassand et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine" is determined through techniques such as X-ray crystallography. These structures often reveal intricate hydrogen bonding patterns and molecular conformations contributing to their stability and reactivity (Guseinov et al., 2006; Ganapathy et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by their functional groups and molecular structure. For instance, the pyrazole and pyridine moieties can participate in various chemical reactions, including cycloadditions, substitutions, and transformations under different conditions, leading to the formation of new chemical bonds and structures (Ravi et al., 2017).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystal structures are crucial for understanding the behavior of compounds under different conditions. These properties are determined through experimental studies and are essential for the compound's application in various fields (Rodinovskaya et al., 2003).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are determined through a combination of experimental and computational studies. These studies help in understanding the compound's behavior in chemical reactions and its potential applications (Sagar et al., 2017).
properties
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-9(2)11-7-18(8-13(11)17(4)5)14(19)12-6-10(3)15-16-12/h6,9,11,13H,7-8H2,1-5H3,(H,15,16)/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERKZLGCFUWGNR-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CC(C(C2)N(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N2C[C@H]([C@@H](C2)N(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine |
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